Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester
Description
Properties
CAS No. |
58046-35-8 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)10-7-13-11(14-10)15-12(16)18-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
IWWMORXPRDJPJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole-Based Carbamates
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate, CAS 10605-21-7):
- Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate, CAS 17804-35-2): Structure: Additional butylaminocarbonyl substituent on benzimidazole. Applications: Systemic fungicide; metabolizes to carbendazim in plants . Key Difference: The butylamino group increases lipophilicity, enhancing tissue penetration .
Imidazole Derivatives
- Carbamic Acid, (4,5-Dicyano-1H-imidazol-2-yl)-, (4-Chlorophenyl)methyl Ester (CAS 61908-54-1): Structure: Imidazole core with cyano (-CN) and 4-chlorophenylmethyl ester groups.
- Carbamic Acid, (4,5-Dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, Methyl Ester (CAS 115012-02-7): Structure: Partially saturated imidazolone ring with a methyl group. Physical Properties: Melting point 132–133°C; pKa ~7.12 .
Substituent and Ester Group Variations
Aromatic Ester Modifications
- N-[6-(2-Methyl-4,5-Diphenyl-1H-Imidazol-1-yl)Hexyl]Carbamic Acid 2-Fluorophenyl Ester (CAS 6040-25-1):
Alkoxy and Thioether Substituents
- Fenbendazole ([5-(Phenylthio)-1H-Benzimidazol-2-yl]Carbamic Acid Methyl Ester):
- Structure : Benzene-thioether substituent.
- Applications : Anthelmintic.
- Key Difference : Sulfur atom increases hydrophobicity and alters metabolic pathways compared to methoxy groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, using tetrakis(dimethylamino)ethylene (TDAE) methodology to couple 4-(chloromethyl)phenyl derivatives with carbonyl intermediates (e.g., aromatic aldehydes or esters) under anhydrous conditions. Yield optimization involves controlling stoichiometry (1.2:1 molar ratio of nucleophile to electrophile), solvent selection (dry acetonitrile or DMF), and temperature (reflux at 80–100°C). Post-reaction purification via flash column chromatography (cyclohexane/EtOAc 8:2) improves purity .
Q. How can the molecular structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR shifts for the methoxyphenyl (δ 3.8–4.0 ppm for OCH), imidazole protons (δ 7.2–7.8 ppm), and carbamate methyl ester (δ 3.6–3.7 ppm).
- Mass spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns using EI-MS or ESI-MS.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the imidazole-carbamate linkage .
Q. What are the recommended analytical techniques for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M TBAH (5:1:2:3, pH 5.5) at 1.0 mL/min. Monitor UV absorbance at 254 nm.
- TLC : Silica gel plates with EtOAc/hexane (3:7); R ~0.4–0.5 under UV visualization .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological activity (e.g., tubulin inhibition)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using the crystal structure of tubulin (PDB: 1SA0). Focus on binding affinity (ΔG) at the colchicine site.
- Conduct QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with antiproliferative IC values. Use descriptors like logP, polar surface area, and H-bond acceptor count .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- SHELXL refinement : Address disordered moieties (e.g., methoxyphenyl rotamers) using PART and SUMP instructions. Apply ISOR restraints to anisotropic displacement parameters.
- Twinned data : Use HKLF5 in SHELXL for twin law refinement (e.g., two-fold rotation). Validate with R < 5% and GooF ~1.0 .
Q. How does the compound’s electronic structure influence its optoelectronic properties?
- Methodological Answer :
- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-311G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO gap) and charge transfer transitions.
- UV-Vis spectroscopy : Compare experimental λ (e.g., 320–350 nm in DMSO) with TD-DFT results to validate π→π transitions in the imidazole-methoxyphenyl system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
